二甲基乙叉基丙二酸酯

描述

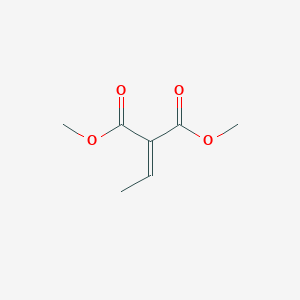

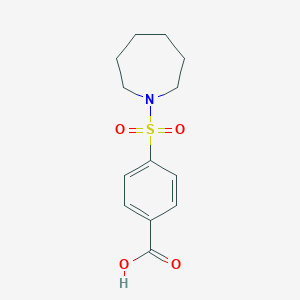

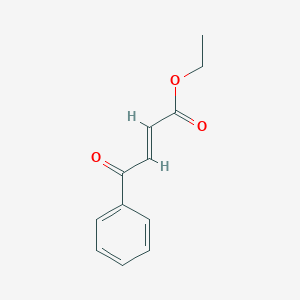

Dimethyl ethylidenemalonate is not directly studied in the provided papers; however, the papers discuss various ethylidenemalonate derivatives with different substituents. These derivatives are synthesized and characterized using a range of spectroscopic techniques and quantum chemical calculations. The compounds are ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate , its thiocarbamoyl analogue , a derivative with a benzenesulfonyl group , and one with a 2,4-dinitrophenylhydrazonomethyl group . These studies provide insights into the molecular structure, spectroscopic properties, and interactions of these ethylidenemalonate derivatives.

Synthesis Analysis

The synthesis of these compounds typically involves condensation reactions under mild conditions, leading to the formation of the desired products. The reactions are found to be exothermic and spontaneous at room temperature, indicating favorable thermodynamics for the synthesis of these derivatives . The synthesis is confirmed by various spectroscopic techniques such as 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy, ensuring the correct formation of the compounds.

Molecular Structure Analysis

Quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory, are employed to evaluate the molecular structure of these derivatives. The studies reveal that the compounds can form dimers in the solid state through intermolecular hydrogen bonding, which is a common feature in these types of molecules . The strength and nature of these interactions are further analyzed using topological parameters at bond critical points (BCP), providing detailed insights into the molecular interactions within the dimers.

Chemical Reactions Analysis

The papers do not provide extensive details on the reactivity or chemical reactions involving these compounds. However, they do perform analyses such as Natural Bond Orbital (NBO) analysis to investigate charge transfer or delocalization within the molecules . Additionally, local reactivity descriptors such as Fukui functions and electrophilicity indices are calculated to identify potential reactive sites within the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these ethylidenemalonate derivatives are characterized by their spectroscopic signatures and calculated thermodynamic parameters. The vibrational analyses indicate shifts in certain vibrational modes due to hydrogen bonding, which is indicative of dimer formation . The non-linear optical (NLO) properties of one derivative are also investigated, showing potential for NLO applications due to its transparency in the visible region and significant hyperpolarizability values . The spectroscopic studies also reveal the electronic transitions within these molecules, which are primarily π-π* and charge transfer transitions .

科学研究应用

新颖的合成应用

- 钯(0)催化的非共轭烯丙基化:二甲基乙叉基丙二酸酯用于通过钯(0)催化的非共轭烯丙基化新颖合成共轭二烯。该工艺实现了二甲基乙叉基丙二酸酯的区域和立体选择性烯丙基化,以良好的产率生产α-烯丙基化产物 (Sato, Oonishi, & Mori, 2003)。

神经学研究

- 阿尔茨海默病中的神经原纤维缠结和β-淀粉样斑块:使用二甲基乙叉基丙二酸酯的衍生物(如[18F]FDDNP)的研究,已经能够定位和评估阿尔茨海默病患者大脑中的神经原纤维缠结和β-淀粉样老年斑的负荷。这一进步有助于诊断评估和监测治疗反应 (Shoghi-Jadid et al., 2002)。

化学反应和合成

- 与 CH 酸的反应:二甲基乙叉基丙二酸酯与二甲基丙二酸酯和丙二腈的烯醇盐反应,导致形成乙叉基丙二酸的磺酰基取代衍生物。这一反应表明了其在化学合成和特定有机化合物生产中的用途 (Vasin, Bolusheva, Masterova, & Razin, 2011)。

药物化学

- 药物化学方法用于化疗剂:二甲基乙叉基丙二酸酯衍生物已在开发新的化疗剂的背景下得到研究。这项研究证明了其在药物发现和开发中的潜在应用,特别是在癌症治疗领域 (Lee, 2010)。

分析化学

- 分析化学和分子相互作用:二甲基乙叉基丙二酸酯在分析化学中用于研究分子相互作用和反应的化合物的合成中发挥作用。这包括γ-氨基丁酸衍生物的产生,突出了其在神经递质研究中的作用 (Yamada et al., 2016)。

安全和危害

Dimethyl ethylidenemalonate is classified as a combustible liquid . It is recommended to avoid breathing vapors, mist, or gas, and to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves . In case of skin contact, it is advised to wash off with soap and plenty of water .

属性

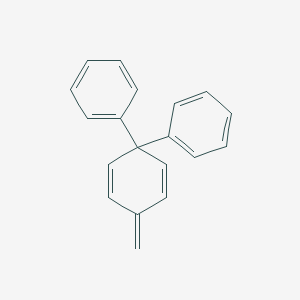

IUPAC Name |

dimethyl 2-ethylidenepropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-5(6(8)10-2)7(9)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCFZWCJSXQAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342362 | |

| Record name | Dimethyl ethylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl ethylidenemalonate | |

CAS RN |

17041-60-0 | |

| Record name | Dimethyl ethylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)